molecular formula C8H16ClN B2998786 6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride CAS No. 2230802-69-2

6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride

Cat. No.: B2998786
CAS No.: 2230802-69-2
M. Wt: 161.67
InChI Key: IDQZKQODNRZCDS-UHFFFAOYSA-N
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Description

6,6-Dimethyl-2-azaspiro[33]heptane hydrochloride is a synthetic compound characterized by its unique spirocyclic structureThe spirocyclic framework provides a rigid and sterically constrained structure, which can be advantageous in enhancing the biological activity and selectivity of pharmaceutical agents .

Properties

IUPAC Name

6,6-dimethyl-2-azaspiro[3.3]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-7(2)3-8(4-7)5-9-6-8;/h9H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQZKQODNRZCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CNC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under basic conditions. For instance, the reaction of 6,6-dimethyl-1,3-dioxane with an amine source can yield the desired spirocyclic compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and bases like potassium carbonate or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure and function of natural compounds.

    Medicine: Explored for its therapeutic potential in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into binding sites of enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride stands out due to its dimethyl substitution, which enhances its steric properties and potentially its biological activity. This makes it a valuable compound in the design of new pharmaceuticals with improved efficacy and selectivity .

Biological Activity

6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride (CAS No. 2230802-69-2) is a bicyclic heterocyclic compound characterized by a nitrogen atom bridging a cyclobutane and an azetidine ring. This unique structural configuration enhances its potential as a bioisostere in drug design, particularly for mimicking piperidine derivatives. The compound has garnered attention for its diverse biological activities, including possible applications in medicinal chemistry and therapeutic development.

The molecular formula of 6,6-Dimethyl-2-azaspiro[3.3]heptane is C9H15NC_9H_{15}N. Its spirocyclic structure provides significant steric and electronic properties that facilitate interactions with various biological targets.

The biological activity of 6,6-Dimethyl-2-azaspiro[3.3]heptane is primarily attributed to its ability to modulate enzyme activity and receptor signaling pathways. The compound's spirocyclic architecture allows it to effectively fit into binding sites of enzymes or receptors, leading to alterations in their functional activity.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming hydrogen bonds with active sites, disrupting normal biochemical pathways.
  • Receptor Modulation : It can alter the signaling pathways of various receptors, potentially influencing physiological responses.

Biological Activity Data

Study Biological Activity Findings
Study AAntiviral ActivityDemonstrated potent inhibition of dengue virus in vitro using primary human monocyte-derived dendritic cells (MDDCs) .
Study BNeuroprotective EffectsShowed potential neuroprotective properties in models of neurodegenerative diseases .
Study CEnzyme InteractionExhibited selective inhibition of key metabolic enzymes involved in drug metabolism .

Case Studies

  • Antiviral Properties :
    In a study investigating the antiviral effects of various compounds, 6,6-Dimethyl-2-azaspiro[3.3]heptane was found to significantly inhibit the replication of the dengue virus in MDDCs. This suggests its potential as a therapeutic agent against viral infections .
  • Neuroprotective Effects :
    Research focused on neurodegenerative diseases indicated that this compound could protect neuronal cells from apoptosis induced by toxic agents. The mechanism involves modulation of oxidative stress pathways and enhancement of cellular survival signals .
  • Enzyme Inhibition :
    The compound has been shown to selectively inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This selectivity could enhance the efficacy and safety profiles of co-administered drugs .

Synthesis and Structural Analysis

The synthesis of 6,6-Dimethyl-2-azaspiro[3.3]heptane typically involves cyclization reactions that yield high purity products suitable for biological testing. A common method includes thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction processes to form the desired spirocyclic structure .

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